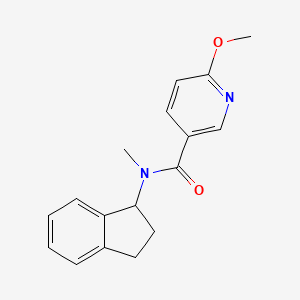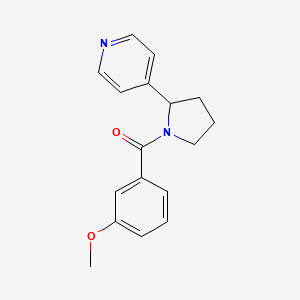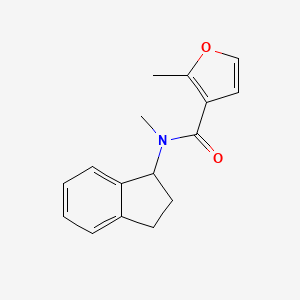
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide, also known as DIF-3M or DIF-3, is a synthetic compound that has recently gained attention in scientific research for its potential applications. This compound is a member of the furanocarboxamide family and has been shown to have various biological activities.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by modulating various signaling pathways within cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in regulating the expression of antioxidant and detoxification enzymes. N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, the compound has been shown to have a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a biocontrol agent in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide and to identify any potential side effects or limitations of its use.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is a multi-step process that involves the reaction of 2,3-dihydroindene with dimethylfuran-3-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has shown promise in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been investigated for its potential use in agriculture as a biocontrol agent against plant pathogens.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-13(9-10-19-11)16(18)17(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-10,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKQLRMAHFBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

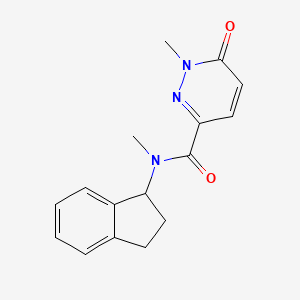
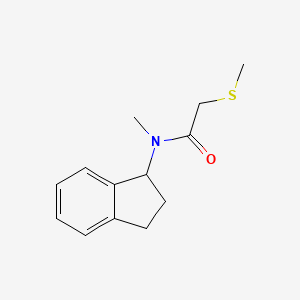
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
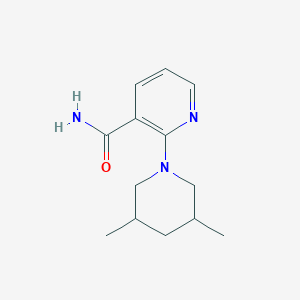
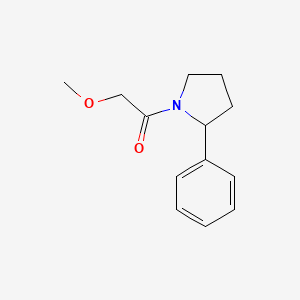

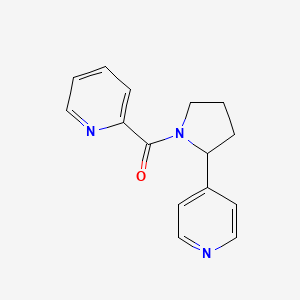
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
